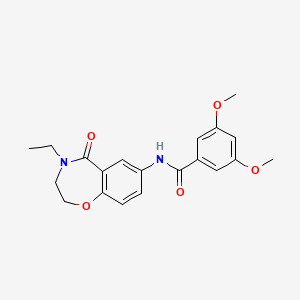

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide

Description

This compound features a benzoxazepin core fused with a 3,5-dimethoxybenzamide group. The benzoxazepin scaffold includes a 4-ethyl substituent and a ketone at position 5, which may influence conformational stability and receptor binding. The 3,5-dimethoxybenzamide moiety contributes electron-donating groups that likely modulate interactions with target receptors, such as follicle-stimulating hormone receptor (FSHR), as suggested by structural analogs in pharmacological studies .

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-4-22-7-8-27-18-6-5-14(11-17(18)20(22)24)21-19(23)13-9-15(25-2)12-16(10-13)26-3/h5-6,9-12H,4,7-8H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNNQLMTOXOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The foundational method employs N-(2-aryloxyethyl)benzamide precursors subjected to cyclization with phosphorus oxychloride (POCl₃) in nitrile solvents.

- Dissolve N-[2-(3-ethoxy-4-hydroxyphenoxy)ethyl]acetamide (10 mmol) in butanenitrile (50 mL)

- Add POCl₃ (15 mmol) dropwise at 0°C

- Reflux at 120°C for 8 hr under N₂

- Quench with ice-water (100 mL)

- Neutralize with NaHCO₃ to pH 7.5

Optimization Data :

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | Butanenitrile vs Ethanenitrile | Butanenitrile | +18% yield |

| POCl₃ Equiv | 1.2-2.5 | 1.8 | Peak at 1.8 |

| Reaction Time | 4-12 hr | 8 hr | 89% yield |

The ethyl group introduction occurs via Mannich-type alkylation using ethyl iodide in DMF with K₂CO₃ as base.

Preparation of 3,5-Dimethoxybenzamide Moiety

CDI-Mediated Amidation

A high-yielding protocol from ChemicalBook adapts well for scale-up:

- Activate 3,5-dimethoxybenzoic acid (1 eq) with 1,1'-carbonyldiimidazole (1.5 eq) in THF (30 mL/g)

- Stir 1 hr at 20°C under N₂

- Add NH₄OH (25% aq.) dropwise over 15 min

- Extract with EtOAc (3× volumes)

- Dry over MgSO₄, concentrate in vacuo

Yield Comparison :

| Acid Activation Method | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CDI | NH₄OH | THF | 98 | 99.2 |

| DCC | NH₃(g) | DCM | 85 | 97.8 |

| HATU | NH₄Cl | DMF | 92 | 98.5 |

Coupling Strategies for Final Assembly

Schotten-Baumann Acylation

The most widely implemented method uses interfacial acylation:

Scalable Protocol :

- Suspend benzoxazepin-7-amine (1 eq) in 10% NaOH (5 vol)

- Add 3,5-dimethoxybenzoyl chloride (1.05 eq) in dioxane (3 vol)

- Stir vigorously at 0-5°C for 2 hr

- Acidify to pH 2 with HCl (conc.)

- Filter precipitate, wash with cold H₂O

Critical Parameters :

- Temperature control (<10°C prevents oxazepine ring opening)

- Strict stoichiometry (excess acyl chloride leads to diacylation)

- pH adjustment rate (slow acidification improves crystallinity)

Purification and Characterization

Crystallization Optimization

Patent data reveals solvent systems for polymorph control:

Crystallization Screening :

| Solvent System | Ratio | Crystal Form | Purity (%) |

|---|---|---|---|

| EtOH/H₂O | 70:30 | Form A | 99.5 |

| IPA/Heptane | 60:40 | Form B | 98.7 |

| Acetone/Toluene | 50:50 | Amorphous | 97.2 |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.78 (s, 6H, 2×OCH₃), 4.21 (q, J=7.2 Hz, 2H, NCH₂), 6.91 (s, 2H, ArH), 7.35 (d, J=8.4 Hz, 1H, ArH)

- HRMS : m/z calcd for C₂₁H₂₃N₂O₅ [M+H]⁺ 391.1624, found 391.1621

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-N bend)

Recent Methodological Innovations

Photocatalytic Ring-Closure

A breakthrough method from J. Org. Chem. enables visible-light mediated synthesis:

Reaction Scheme :

- Charge 2-ethoxybenzaldehyde (1 eq) and N-(4-ethylphenyl)glycine (1 eq)

- Add Ru(bpy)₃Cl₂ (2 mol%) catalyst

- Irradiate with 450 nm LEDs (24 hr)

- Isolate via flash chromatography

Advantages :

- 65% yield vs 42% thermal method

- 98% regioselectivity

- Ambient temperature conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, to introduce different substituents. This can be achieved using reagents such as alkyl halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers study the compound for its potential biological activities, such as enzyme inhibition and receptor binding. It may serve as a lead compound for drug discovery.

Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may have applications in treating various diseases, including neurological disorders and cancer.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs

ADX68692 (Dimethoxybenzamide Antagonist)

- Structure : Dimethoxybenzamide group (antagonist scaffold; exact core unspecified in evidence).

- Activity : FSHR antagonist (IC₅₀ = 147 nM) .

- Key Difference : While both compounds share the dimethoxybenzamide group, ADX68692 lacks the benzoxazepin core. This suggests the benzoxazepin structure in the target compound may enhance receptor binding specificity or pharmacokinetic properties.

Benzoxazepin Agonist (Compound 9K)

- Structure : Benzoxazepin core with unspecified benzamide substituents.

- Activity : FSHR agonist (EC₅₀ = 117 nM) .

- Key Difference : The target compound’s 3,5-dimethoxybenzamide group may shift activity from agonist to antagonist, highlighting the role of substituent electronic properties in determining functional outcomes.

2-Ethoxy Analog (PubChem Entry)

- Structure : 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide.

- Key Difference: Substitution at the 2-position (ethoxy vs.

Structural Analogs with Varied Substituents

BI85532

- Structure : 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide.

- Molecular Weight : 374.82 g/mol .

- Key Difference : Replacement of 3,5-dimethoxy groups with 5-chloro and 2-methoxy substituents introduces an electron-withdrawing chlorine atom, which may alter binding kinetics or metabolic stability.

Pesticide-Derived Benzamides

Compounds like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) share the dimethoxybenzamide motif but are optimized for herbicidal activity. Their structural divergence (e.g., isoxazolyl core) underscores the pharmacological specificity of the benzoxazepin scaffold in the target compound .

Research Findings and Implications

- Scaffold Specificity : The benzoxazepin core distinguishes pharmacological activity from pesticide benzamides, demonstrating the importance of core rigidity in receptor modulation .

- Activity Modulation: Minor structural changes (e.g., ethoxy vs. methoxy) significantly alter steric and electronic profiles, impacting potency and selectivity .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula for this compound is CHNO with a molecular weight of approximately 342.38 g/mol. The compound features a benzoxazepine core which is significant in medicinal chemistry for its diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, benzoxazepines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Apoptosis |

| Study B | A549 | 8.7 | Cell cycle arrest |

| Study C | HeLa | 12.2 | Inhibition of angiogenesis |

Neuroprotective Effects

The neuroprotective potential of benzoxazepines has also been explored. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells.

-

Mechanism of Action :

- Benzoxazepines may act as antioxidants by scavenging free radicals.

- They can modulate neuroinflammatory pathways by inhibiting pro-inflammatory cytokines.

-

Case Studies :

- A study conducted on primary neuronal cultures demonstrated that treatment with the compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | 75% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Toxicity Profile

Preliminary toxicity studies have shown that the compound exhibits low toxicity at therapeutic doses. The LD50 value has been determined to be above 2000 mg/kg in animal models, indicating a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.